N-(2-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Description
This compound features a central imidazo[2,1-c][1,2,4]triazole core fused with a seven-membered ring system. Key structural elements include:
- N-(2-ethoxyphenyl) group: A 2-ethoxy-substituted phenyl ring attached to the acetamide nitrogen.
- Sulfanyl bridge: A thioether linkage connecting the acetamide to the imidazo-triazole moiety.
- 7-(4-ethoxyphenyl) substituent: A 4-ethoxy-substituted phenyl group at the 7-position of the imidazo-triazole ring.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-3-29-17-11-9-16(10-12-17)26-13-14-27-21(26)24-25-22(27)31-15-20(28)23-18-7-5-6-8-19(18)30-4-2/h5-12H,3-4,13-15H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNVAYHGCXOBKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, followed by the introduction of the ethoxyphenyl groups and the sulfanylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The ethoxyphenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
N-(2-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide has shown promise in medicinal chemistry due to its potential biological activity. The imidazo[2,1-c][1,2,4]triazole core is known for its interactions with various biological targets:
- Antimicrobial Activity : Compounds with similar structures have been studied for their efficacy against bacterial and fungal infections.
- Anticancer Properties : Preliminary studies suggest that such compounds may inhibit cancer cell proliferation through specific molecular interactions.
Pharmacology
The pharmacological potential of this compound includes:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Modulation : Its structure allows it to bind to various receptors in the body potentially modulating their activity.
Materials Science
In materials science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with unique properties.
- Nanotechnology : Its structural features may allow for applications in drug delivery systems or as components in nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Target Compound vs. Triazole-Based Analogs
The imidazo-triazole core in the target compound distinguishes it from simpler triazole derivatives (e.g., 1,2,4-triazoles in ). Key differences:
- Steric profile: The fused ring system introduces conformational constraints absent in non-fused analogs.
Examples of Triazole Analogs :
N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Substituents: 4-methoxyphenyl and phenoxymethyl groups on the triazole.
2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide ():
Substituent Effects on Bioactivity
Ethoxy and methoxy groups are common in analogs, but positional isomers (e.g., 2- vs. 4-ethoxy) modulate activity:
- N-(3-Chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ():
- 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide (): Amino and 3-ethoxyphenyl groups may improve solubility and target affinity .
Tabulated Comparison of Key Compounds
Biological Activity
N-(2-ethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique heterocyclic structure that includes an imidazo[2,1-c][1,2,4]triazole core. This core is associated with various biological activities and enhances the compound's potential as a pharmacological agent. The molecular formula is with a molecular weight of 455.5 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H23N5O3S |
| Molecular Weight | 455.5 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole and triazole moieties contribute to its binding affinity and specificity towards these targets.
Antiviral Activity
Research has indicated that compounds containing the imidazo[2,1-c][1,2,4]triazole structure exhibit antiviral properties. For instance, derivatives have shown effectiveness against various viral strains by inhibiting key viral enzymes. A study highlighted that modifications in the substituents of triazole derivatives could enhance their antiviral efficacy against influenza viruses .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar compounds have been studied for their effects on cancer cell lines. For example, specific imidazole derivatives demonstrated significant cytotoxic effects against MCF-7 breast cancer cells . The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interaction with cellular pathways.
Antioxidant Activity
Antioxidant properties have also been linked to compounds with similar structures. Studies show that certain triazole derivatives exhibit notable radical scavenging abilities . The presence of phenolic groups in the structure enhances these antioxidant effects.
Study 1: Antiviral Efficacy
In a study investigating various heterocyclic compounds for antiviral activity against influenza A virus (IAV), derivatives similar to this compound were found to inhibit viral replication through interference with guanine nucleotide synthesis .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of imidazole-based compounds revealed that several derivatives exhibited significant cytotoxicity against multiple cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
